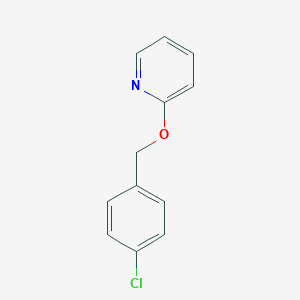![molecular formula C20H20FNO2 B275785 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol](/img/structure/B275785.png)
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furyl Ring: The initial step involves the synthesis of the 5-(4-fluorophenyl)-2-furyl moiety through a series of reactions, including halogenation and cyclization.
Amination: The furyl compound is then subjected to amination using appropriate amines under controlled conditions to introduce the amino group.
Addition of the Propanol Group: The final step involves the addition of the 1-phenyl-1-propanol group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the fluorophenyl group and has similar aromatic characteristics.
2-(4-Fluorophenyl)-thiophene: Another compound with a fluorophenyl group, but with a thiophene ring instead of a furyl ring.
Uniqueness
2-({[5-(4-fluorophenyl)furan-2-yl]methyl}amino)-1-phenylpropan-1-ol is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H20FNO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
2-[[5-(4-fluorophenyl)furan-2-yl]methylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H20FNO2/c1-14(20(23)16-5-3-2-4-6-16)22-13-18-11-12-19(24-18)15-7-9-17(21)10-8-15/h2-12,14,20,22-23H,13H2,1H3 |
Clé InChI |
RRGVCYTYQVAYDT-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(O2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-6-(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275703.png)

![1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone](/img/structure/B275707.png)
![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)


![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)
![Methyl 2-[(2-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275719.png)

![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)

![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)
